molecular formula C14H13BClNO3 B1520062 3-Borono-N-(2-chloro-4-methylphenyl)benzamide CAS No. 957060-97-8

3-Borono-N-(2-chloro-4-methylphenyl)benzamide

Cat. No. B1520062
CAS RN: 957060-97-8
M. Wt: 289.52 g/mol
InChI Key: DKRYKTFMVWDUMU-UHFFFAOYSA-N
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Description

“3-Borono-N-(2-chloro-4-methylphenyl)benzamide” is a boron-containing compound with a broad range of applications in organic synthesis, catalysis, and medical research. It has a CAS Number of 957060-97-8 and a molecular weight of 289.53 . The IUPAC name is 3-[(2-chloro-4-methylanilino)carbonyl]phenylboronic acid .


Molecular Structure Analysis

The InChI code for “3-Borono-N-(2-chloro-4-methylphenyl)benzamide” is 1S/C14H13BClNO3/c1-9-5-6-13(12(16)7-9)17-14(18)10-3-2-4-11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The molecular formula of “3-Borono-N-(2-chloro-4-methylphenyl)benzamide” is C14H13BClNO3 . Its molecular weight is 289.53 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound’s structure suggests potential for the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . Such activity is significant in the context of neurological disorders, where modulation of the M1 receptor can have therapeutic benefits.

Dermatological Applications

The compound’s derivatives, specifically borinic acid picolinate esters , show promise for use against various cutaneous diseases . Research in this area could lead to the development of new treatments for skin conditions that are currently difficult to manage.

Pain Management

Another potential application is in the synthesis of TRPV1 antagonists . These antagonists can be used in the treatment of chronic pain, offering a new avenue for pain management strategies.

Fluorene Synthesis

The compound is involved in the intramolecular aromatic carbenoid insertion for the synthesis of fluorenes . Fluorenes are polycyclic aromatic compounds with applications in organic electronics and photonics.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “3-Borono-N-(2-chloro-4-methylphenyl)benzamide” can be found online . It’s important to handle this compound with appropriate safety measures. In case of skin contact, it’s recommended to wash with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

[3-[(2-chloro-4-methylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c1-9-5-6-13(12(16)7-9)17-14(18)10-3-2-4-11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRYKTFMVWDUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657376
Record name {3-[(2-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Borono-N-(2-chloro-4-methylphenyl)benzamide

CAS RN

957060-97-8
Record name {3-[(2-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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